2-Carboxy Mestanolone Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

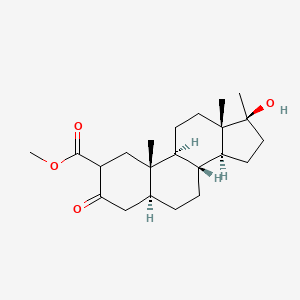

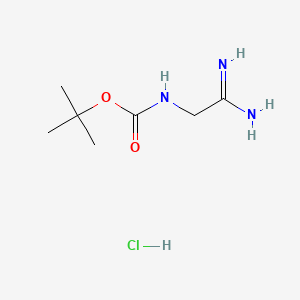

2-Carboxy Mestanolone Methyl Ester is a stanozolol intermediate . It has a molecular weight of 362.50 and a molecular formula of C22H34O4 .

Synthesis Analysis

The synthesis of esters like 2-Carboxy Mestanolone Methyl Ester often involves the reaction between alcohols and carboxylic acids . There are various methods for the synthesis of esters, including the reaction of simple carboxylic acid, carboxylic acid derivative, and alcohol .Molecular Structure Analysis

The IUPAC name for 2-Carboxy Mestanolone Methyl Ester is methyl (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta [a]phenanthrene-2-carboxylate .Chemical Reactions Analysis

The catalytic hydrogenation of esters and carboxylic acids represents a fundamental and important class of organic transformations . The Suzuki–Miyaura (SM) cross-coupling is another widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Carboxy Mestanolone Methyl Ester include a molecular weight of 362.50 and a molecular formula of C22H34O4 . More detailed properties may be found in specific databases or literature .Scientific Research Applications

Metabolic Modifications and Drug Development

The modification of alkyl moieties in drug molecules through metabolic processes, including hydroxy and carboxy functionalization, plays a critical role in influencing the pharmacologic activity of drug compounds. Hydroxy functionalization can lead to varied pharmacological outcomes ranging from loss to retention or even enhancement of the parent drug's activity. Carboxy functionalization, on the other hand, generally results in a loss of activity, except in cases where the modification occurs away from the primary pharmacophore. This mechanism suggests a pathway for the development of ester prodrugs and the potential for carboxy metabolites to be developed into active drugs, which could be relevant for compounds like 2-Carboxy Mestanolone Methyl Ester in the context of drug discovery and development (B. El-Haj & S. Ahmed, 2020).

Advancements in Biopolymers

The chemical modification of biopolymers, such as xylan derivatives, to create new ethers and esters with specific functional properties opens up applications in various domains, including drug delivery. The synthesis of novel xylan esters through the reaction with acids like furan- and pyroglutamic acid demonstrates the potential for creating biopolymers with tailored properties for pharmaceutical applications. This area of research holds promise for the development of new materials that could be useful in the formulation and delivery of drugs, potentially involving esters like 2-Carboxy Mestanolone Methyl Ester (K. Petzold-Welcke et al., 2014).

Renewable Energy Sources

Exploration of waste cooking oil methyl esters (WCOME) as an alternative fuel highlights the broader context of methyl esters in renewable energy applications. The use of methyl esters derived from waste cooking oil in compression ignition engines points to the environmental and economic benefits of utilizing methyl ester compounds in renewable energy sources. This research may indirectly relate to the potential of compounds like 2-Carboxy Mestanolone Methyl Ester in contributing to the sustainable practices within the chemical industry and beyond (S. Kathirvel, A. Layek, & S. Muthuraman, 2016).

Environmental and Health Impacts

The study of the environmental and health impacts of various esters, including the exploration of biodegradable and non-toxic alternatives for traditional petrochemical-based products, provides insight into the potential applications and safety considerations of compounds like 2-Carboxy Mestanolone Methyl Ester. Research into safer, more sustainable chemicals is essential for reducing the ecological footprint of chemical manufacturing and usage (Vincent Rapinel et al., 2020).

Mechanism of Action

properties

IUPAC Name |

methyl (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3/t13-,14+,15?,16-,17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGHSWJPLOAHP-ZIOLBPIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC(C(=O)C4)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747298 |

Source

|

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxy Mestanolone Methyl Ester | |

CAS RN |

145553-00-0 |

Source

|

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)

![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)